

# Dodecafluoropentane (CAS No. 678-26-2): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Dodecafluoropentane |           |
| Cat. No.:            | B1677054            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Dodecafluoropentane**, also known as perfluoropentane, is a synthetic fluorocarbon liquid with the chemical formula C<sub>5</sub>F<sub>12</sub>. Identified by the CAS number 678-26-2, this compound has garnered significant interest in the biomedical field due to its unique physical and chemical properties. Its high gas-dissolving capacity, chemical inertness, and low boiling point make it a versatile component in advanced therapeutic and diagnostic applications. This technical guide provides an in-depth overview of **dodecafluoropentane**, including its physicochemical properties, safety data, and detailed experimental protocols for its primary applications as an oxygen therapeutic, a drug delivery vehicle, and an ultrasound contrast agent.

## **Physicochemical and Safety Data**

The fundamental properties of **dodecafluoropentane** are summarized in the tables below, providing a clear reference for laboratory and research use.

## Table 1: Physical and Chemical Properties of Dodecafluoropentane



| Property            | Value                          | Reference |
|---------------------|--------------------------------|-----------|
| CAS Number          | 678-26-2                       | General   |
| Molecular Formula   | C <sub>5</sub> F <sub>12</sub> | General   |
| Molecular Weight    | 288.03 g/mol                   | General   |
| Appearance          | Colorless liquid               | [1]       |
| Odor                | Odorless                       | [1]       |
| Boiling Point       | 29 °C                          | [1]       |
| Melting Point       | -120 °C                        | [1]       |
| Density             | 1.63 g/mL at 25 °C             | [1]       |
| Vapor Pressure      | 83.99 kPa at 25 °C             | [1]       |
| Solubility in Water | Insoluble                      | [1]       |

**Table 2: Safety and Handling Information** 

| Hazard Statement                                      | Precautionary Statement                                      |
|-------------------------------------------------------|--------------------------------------------------------------|
| H315: Causes skin irritation                          | P264: Wash skin thoroughly after handling.                   |
| H319: Causes serious eye irritation                   | P280: Wear protective gloves/eye protection/face protection. |
| H335: May cause respiratory irritation                | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.       |
| P271: Use only outdoors or in a well-ventilated area. |                                                              |

### First Aid Measures:

• Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.



- Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
- Ingestion: Call a poison center or doctor if you feel unwell.

## **Experimental Protocols**

This section provides detailed methodologies for key experiments involving **dodecafluoropentane**, synthesized from various research studies.

## Preparation of Dodecafluoropentane Emulsion (DDFPe) for In Vivo and In Vitro Studies

**Dodecafluoropentane** is typically used in the form of an emulsion (DDFPe) for biomedical applications. This protocol describes a general method for preparing a 2% w/v emulsion.

#### Materials:

- Dodecafluoropentane (CAS 678-26-2)
- Surfactant (e.g., PEG-Telomer B)
- Sucrose solution
- High-pressure homogenizer (e.g., Avestin Emulsiflex-C50)
- Sterile filtration unit (0.22 μm filter)
- Sterile vials

#### Procedure:

Prepare a sucrose solution in sterile, deionized water.



- Add the surfactant (e.g., PEG-Telomer B) to the sucrose solution and mix until dissolved.
- Add dodecafluoropentane to the surfactant-sucrose solution to achieve a final concentration of 2% w/v.
- Homogenize the mixture using a high-pressure homogenizer. The process should be conducted in a semi-sealed, stainless-steel containment system.
- Subject the resulting homogenate to terminal sterile filtration using a 0.22 μm filter.
- Aseptically fill the sterile emulsion into sterile vials.
- Store the prepared DDFPe at 4°C until use.

## In Vivo Animal Stroke Model: Evaluation of DDFPe as a Neuroprotective Agent

This protocol outlines a typical experimental workflow for assessing the neuroprotective effects of DDFPe in a rodent or rabbit model of ischemic stroke.[2][3][4][5]

### Animal Model and Stroke Induction:

- Acclimatize animals (e.g., Spontaneously Hypertensive Rats or New Zealand White Rabbits)
   to the experimental conditions.
- Anesthetize the animal according to approved institutional protocols.
- Induce ischemic stroke via middle cerebral artery occlusion (MCAO). This can be achieved by cauterization of the MCA or by introducing an embolic sphere or blood clot into the internal carotid artery.[2][3]
- Confirm occlusion using appropriate imaging techniques if available.

### Treatment and Monitoring:

Randomly assign animals to control (saline) and treatment (DDFPe) groups.



- At a predetermined time post-occlusion (e.g., 1 hour), administer the first intravenous (IV)
  dose of DDFPe (e.g., 0.1, 0.3, or 0.6 mL/kg of a 2% w/v emulsion) or saline via a tail or ear
  vein.[5]
- Administer subsequent doses at regular intervals (e.g., every 90 minutes) as required by the study design.[5]
- Monitor physiological parameters (e.g., heart rate, blood pressure, body temperature)
   throughout the experiment.

#### Outcome Assessment:

- At the study endpoint (e.g., 6, 7, or 24 hours post-occlusion), perform a neurological assessment using a standardized scoring system (e.g., Neurological Assessment Score -NAS).[3]
- Euthanize the animal and harvest the brain.
- Section the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between infarcted (white) and viable (red) tissue.
- Quantify the infarct volume as a percentage of the total brain volume using imaging analysis software (e.g., ImageJ).

Caption: Workflow for In Vivo Stroke Model Experiment.

## In Vitro Measurement of Oxygen Offloading from DDFPe

This protocol describes an in vitro setup to quantify the oxygen-carrying and offloading capacity of DDFPe.[6][7][8][9]

### Materials:

- DDFPe (2% w/v) and a blank emulsion (without dodecafluoropentane)
- Saline solution
- Inert gases (e.g., nitrogen, helium, carbon dioxide)



- Oxygen source
- Gas exchange vessel (e.g., a sealed beaker with a stir bar)
- Fluid reservoir
- Peristaltic pump
- Silastic tubing
- Dissolved oxygen meter and probe

#### Procedure:

- Setup: Assemble the in vitro circuit as shown in the diagram below. The fluid reservoir acts as the "lungs" where the emulsion is oxygenated, and the gas exchange vessel represents hypoxic tissue.
- Deoxygenation: Sparge the saline in the gas exchange vessel with an inert gas (e.g., nitrogen) to create a hypoxic environment. Purge the headspace of the vessel with the same inert gas.
- Oxygenation: Circulate the DDFPe through the fluid reservoir, which is exposed to an oxygen source. This can be done simultaneously with the experiment or as a pre-oxygenation step.
- Oxygen Offloading: Pump the oxygenated DDFPe through the Silastic tubing submerged in the hypoxic saline of the gas exchange vessel.
- Measurement: Continuously measure the dissolved oxygen concentration in the saline of the gas exchange vessel using the dissolved oxygen probe.
- Data Analysis: Record the increase in dissolved oxygen over time to quantify the oxygen offloading from the DDFPe. Compare the results with the blank emulsion to determine the contribution of dodecafluoropentane.





Click to download full resolution via product page

Caption: In Vitro Oxygen Offloading Measurement Setup.

# Preparation of Drug-Loaded Dodecafluoropentane Nanodroplets

This protocol describes a method for encapsulating therapeutic agents within **dodecafluoropentane** nanodroplets for targeted drug delivery.[1][10][11]

Materials:

Dodecafluoropentane



- Lipids (e.g., DPPC, cholesterol) or polymers (e.g., PLGA) for the shell
- Therapeutic drug (e.g., doxorubicin, paclitaxel)
- Organic solvent (e.g., chloroform)
- Aqueous buffer (e.g., PBS)
- Sonication equipment (probe or bath sonicator)
- Extrusion apparatus with polycarbonate membranes

#### Procedure:

- Shell Formation:
  - Lipid-based: Dissolve the lipids and the lipophilic drug (if applicable) in an organic solvent.
     Evaporate the solvent to form a thin lipid film. Hydrate the film with an aqueous buffer containing the hydrophilic drug (if applicable) to form liposomes.
  - Polymer-based: Dissolve the polymer and drug in a suitable solvent.
- Emulsification:
  - Create a core emulsion by sonicating dodecafluoropentane with an aqueous solution of the drug.
  - Combine the pre-formed shell solution (liposomes or polymer solution) with the core emulsion.
- Nanodroplet Formation: Sonicate the combined mixture to form drug-loaded nanodroplets.
- Sizing and Purification:
  - Extrude the nanodroplet suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm, 200 nm) to achieve a uniform size distribution.

## Foundational & Exploratory





 Purify the nanodroplets from free drug and other contaminants by centrifugation and washing.

## Characterization:

- Determine the size and zeta potential of the nanodroplets using dynamic light scattering (DLS).
- Quantify the drug loading efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) after dissolving the nanodroplets in an appropriate solvent.









Click to download full resolution via product page

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. static1.squarespace.com [static1.squarespace.com]
- 2. Dodecafluoropentane Emulsion Extends Window for tPA Therapy in a Rabbit Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]







- 3. Dodecafluoropentane Emulsion (DDFPe) Decreases Stroke Size and Improves Neurological Scores in a Permanent Occlusion Rat Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dodecafluoropentane Emulsion (DDFPe) Decreases Stroke Size and Improves Neurological Scores in a Permanent Occlusion Rat Stroke Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress in Dodecafluoropentane Emulsion as a Neuroprotective Agent in a Rabbit Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro model to compare the oxygen offloading behaviour of dodecafluoropentane emulsion (DDFPe) PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Drug-Loaded Perfluorocarbon Nanodroplets for Ultrasound-Mediated Drug Delivery | Radiology Key [radiologykey.com]
- 11. static1.squarespace.com [static1.squarespace.com]
- To cite this document: BenchChem. [Dodecafluoropentane (CAS No. 678-26-2): A
   Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1677054#dodecafluoropentane-cas-number-678-26 2-technical-data-sheet]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com